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Compound Name: Ampelopsin G
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin G, also known as Dihydromyricetin, is a natural flavonoid compound found in high
concentrations in plants of the Ampelopsis genus. It has garnered significant attention in the
scientific community for its wide range of pharmacological activities, including anti-
inflammatory, antioxidant, and anti-cancer effects. A key aspect of its mechanism of action
involves the inhibition of various enzymes, making it a promising candidate for drug
development. These application notes provide a comprehensive overview of the techniques
used to study the enzyme inhibitory effects of Ampelopsin G, complete with detailed
experimental protocols and visual guides to relevant signaling pathways.

Data Presentation: Inhibitory Activity of Ampelopsin
G

The following table summarizes the quantitative data on the inhibitory effects of Ampelopsin G
on several key enzymes. This information is crucial for comparing its potency and selectivity.
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Enzyme Target

IC50 Value

Experimental
. Source
Conditions

Pancreatic Lipase

244.96 + 4.24 pg/mL

In vitro assay using
porcine pancreatic [1]

lipase.

a-Glucosidase

262.50 pM

In vitro assay using o-
glucosidase from
[2]

Saccharomyces

cerevisiae.

Xanthine Oxidase

Not available

While studies indicate
inhibitory activity, a
specific IC50 value for
Ampelopsin G is not
readily available in the

reviewed literature.

Cytochrome P450
3A4 (CYP3A4)

14.75 pM

In vitro assay using
human liver

microsomes.

Cytochrome P450
2E1 (CYP2EL1L)

25.74 uM

In vitro assay using
human liver

microsomes.

Cytochrome P450
2D6 (CYP2D6)

22.69 UM

In vitro assay using
human liver

microsomes.

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols

can be adapted for the specific laboratory conditions and instrumentation.

Pancreatic Lipase Inhibition Assay

Principle: This assay measures the activity of pancreatic lipase by monitoring the hydrolysis of

a substrate, such as p-nitrophenyl butyrate (p-NPB), which releases a colored product, p-
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nitrophenol. The increase in absorbance at a specific wavelength is proportional to the enzyme
activity. The presence of an inhibitor like Ampelopsin G will reduce the rate of this color
change.

Materials:

Porcine Pancreatic Lipase (PPL)

o Ampelopsin G (test compound)
 Orlistat (positive control)

o p-Nitrophenyl Butyrate (p-NPB) substrate
e Tris-HCI buffer (e.g., 50 mM, pH 8.0)

o Dimethyl sulfoxide (DMSOQO)

e 96-well microplate

e Microplate reader

Procedure:

o Preparation of Reagents:

[¢]

Prepare a stock solution of PPL in Tris-HCI buffer.

[e]

Prepare a stock solution of Ampelopsin G in DMSO. Create serial dilutions to obtain a
range of test concentrations.

[¢]

Prepare a stock solution of Orlistat in DMSO for the positive control.

[e]

Prepare the p-NPB substrate solution in the assay buffer.
o Assay Setup (in a 96-well plate):

o Blank wells: Add Tris-HCI buffer.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b15592986?utm_src=pdf-body
https://www.benchchem.com/product/b15592986?utm_src=pdf-body
https://www.benchchem.com/product/b15592986?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15592986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Control wells: Add PPL solution and Tris-HCI buffer with DMSO (at the same final
concentration as the test compound wells).

o Test wells: Add PPL solution and the desired concentrations of Ampelopsin G.

o Positive control wells: Add PPL solution and Orlistat.

Pre-incubation:

o Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
Reaction Initiation:

o Add the p-NPB substrate solution to all wells to start the reaction.

Measurement:

o Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute)
for a set period (e.g., 10-20 minutes) using a microplate reader.

Data Analysis:
o Calculate the rate of reaction (change in absorbance per minute) for each well.

o Determine the percentage of inhibition for each concentration of Ampelopsin G using the
formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

o Plot the percentage of inhibition against the logarithm of the Ampelopsin G concentration
to determine the IC50 value.

Data Analysis

ay
\ Initiate ( Read
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Workflow for the Pancreatic Lipase Inhibition Assay.

a-Glucosidase Inhibition Assay

Principle: This assay determines the inhibitory effect on a-glucosidase, an enzyme involved in
carbohydrate digestion. The enzyme hydrolyzes the substrate p-nitrophenyl-a-D-
glucopyranoside (pNPG) to p-nitrophenol, which can be measured spectrophotometrically. A
decrease in the rate of p-nitrophenol formation indicates enzyme inhibition.

Materials:

a-Glucosidase from Saccharomyces cerevisiae

e Ampelopsin G (test compound)

e Acarbose (positive control)

e p-Nitrophenyl-a-D-glucopyranoside (pNPG)

e Phosphate buffer (e.g., 100 mM, pH 6.8)

e Sodium carbonate (Na2CO3) solution (for stopping the reaction)

e 96-well microplate

Microplate reader

Procedure:

e Preparation of Reagents:

o

Prepare a solution of a-glucosidase in phosphate buffer.

[¢]

Prepare a stock solution of Ampelopsin G in DMSO and dilute with buffer.

o

Prepare a stock solution of Acarbose in buffer.

[e]

Prepare the pNPG substrate solution in phosphate buffer.
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Assay Setup (in a 96-well plate):
o Add the a-glucosidase solution to all wells except the blank.

o Add the Ampelopsin G dilutions to the test wells and Acarbose to the positive control
wells. Add buffer with DMSO to the control wells.

Pre-incubation:

o Incubate the plate at 37°C for 10 minutes.

Reaction Initiation:

o Add the pNPG substrate solution to all wells.

Incubation:

o Incubate the plate at 37°C for 20 minutes.

Reaction Termination:

o Add sodium carbonate solution to each well to stop the reaction.
Measurement:

o Measure the absorbance at 405 nm using a microplate reader.
Data Analysis:

o Calculate the percentage of inhibition for each concentration of Ampelopsin G using the
formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of
Control] x 100

o Plot the percentage of inhibition against the logarithm of the Ampelopsin G concentration
to determine the 1C50 value.
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Workflow for the a-Glucosidase Inhibition Assay.

Xanthine Oxidase Inhibition Assay

Principle: This assay measures the activity of xanthine oxidase, which catalyzes the oxidation
of xanthine to uric acid. The formation of uric acid can be monitored by the increase in
absorbance at 295 nm. A reduction in the rate of uric acid formation in the presence of
Ampelopsin G indicates inhibition.

Materials:

o Xanthine Oxidase (XO) from bovine milk

e Ampelopsin G (test compound)

e Allopurinol (positive control)

o Xanthine (substrate)

o Potassium phosphate buffer (e.g., 50 mM, pH 7.5)
« DMSO

e 96-well UV-transparent microplate

e Microplate reader

Procedure:

» Preparation of Reagents:
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o Prepare a working solution of XO in cold phosphate buffer.

o Prepare a stock solution of Ampelopsin G in DMSO and create serial dilutions in the
buffer.

o Prepare a stock solution of Allopurinol in DMSO.

o Prepare the xanthine substrate solution in the buffer.

o Assay Setup (in a 96-well plate):

[¢]

Add phosphate buffer to the blank wells.

[¢]

Add buffer with DMSO to the control wells.

[e]

Add the Ampelopsin G dilutions to the test wells.

o

Add the Allopurinol dilutions to the positive control wells.

[¢]

Add the XO solution to all wells except the blank.

e Pre-incubation:

o Incubate the plate at 25°C for 15 minutes.

¢ Reaction Initiation:

o Add the xanthine substrate solution to all wells.

¢ Measurement:

o Immediately measure the absorbance at 295 nm at regular intervals for 5-10 minutes.

o Data Analysis:

o Calculate the rate of uric acid formation (change in absorbance per minute).

o Determine the percentage of inhibition for each concentration of Ampelopsin G.
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o Plot the percentage of inhibition against the logarithm of the Ampelopsin G concentration
to determine the 1C50 value.

Signaling Pathways Modulated by Ampelopsin G

Ampelopsin G has been shown to modulate several key signaling pathways involved in
cellular processes such as inflammation, apoptosis, and metabolism. Understanding these
interactions is crucial for elucidating its therapeutic potential.

JNK Signaling Pathway

Ampelopsin G can induce the production of reactive oxygen species (ROS), which in turn
activates the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is a critical
regulator of apoptosis and autophagy.

Ampelopsin G

induces

Reactive Oxygen
Species (ROS)
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Ampelopsin G-mediated activation of the JNK pathway.

SIRT1/mTOR Signaling Pathway
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Ampelopsin G has been shown to regulate the SIRT1/mTOR pathway, which is involved in
cellular metabolism, stress resistance, and aging. It achieves this by down-regulating the
expression of microRNA-34a (miR-34a), which in turn leads to the upregulation of Sirtuin 1
(SIRT1) and the downregulation of the mammalian target of rapamycin (mTOR).
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Regulation of the SIRT1/mTOR pathway by Ampelopsin G.

STAT1/RIG-I Signaling Pathway

Ampelopsin G can activate the STAT1 (Signal Transducer and Activator of Transcription 1)
signaling pathway. Activated STAT1 can then promote the expression of RIG-I (Retinoic acid-
inducible gene 1), a key sensor in the innate immune system that detects viral RNA and triggers
an antiviral response.
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Ampelopsin G's role in the STAT1/RIG-I signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Studying
Ampelopsin G Enzyme Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15592986#techniques-for-studying-ampelopsin-g-
enzyme-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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